molecular formula C9H11NO B13110400 5,6,7,8-Tetrahydroindolizine-7-carbaldehyde

5,6,7,8-Tetrahydroindolizine-7-carbaldehyde

Cat. No.: B13110400
M. Wt: 149.19 g/mol
InChI Key: QNCCDSJDCMMNML-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroindolizine-7-carbaldehyde is a heterocyclic compound with the molecular formula C9H11NO. It is a derivative of indolizine, a nitrogen-containing heterocycle known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroindolizine-7-carbaldehyde typically involves the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester. This process produces 6,7-dihydroindolizin-8(5H)-one, which is then formylated at the C-3 position followed by reduction to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroindolizine-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atom or the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

5,6,7,8-Tetrahydroindolizine-7-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroindolizine-7-carbaldehyde involves its interaction with specific molecular targets and pathways. In the context of its antiproliferative activity, the compound is believed to interfere with cellular processes such as DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Indolizine: The parent compound, known for its diverse pharmacological properties.

    6,7-Dihydroindolizin-8(5H)-one: An intermediate in the synthesis of 5,6,7,8-Tetrahydroindolizine-7-carbaldehyde.

    5,6,7,8-Tetrahydroindolizine-7-carboxylic acid: An oxidation product of the compound.

Uniqueness

This compound stands out due to its unique structural features and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry. Additionally, its promising antiproliferative effects highlight its potential as a lead compound in drug development .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

5,6,7,8-tetrahydroindolizine-7-carbaldehyde

InChI

InChI=1S/C9H11NO/c11-7-8-3-5-10-4-1-2-9(10)6-8/h1-2,4,7-8H,3,5-6H2

InChI Key

QNCCDSJDCMMNML-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CC=C2CC1C=O

Origin of Product

United States

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